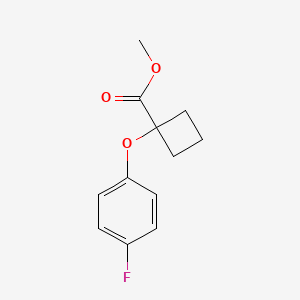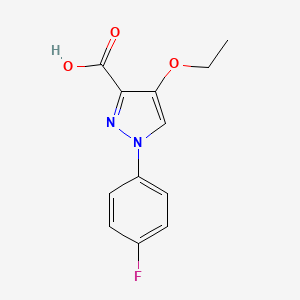
4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
The compound “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” is a potent and selective Met kinase inhibitor . It is also known as BMS-777607 . It has been used in the treatment of various cancers, including leukemia, non-small cell lung cancer, glioblastoma, melanoma, prostate cancer, breast cancer, colon cancer, gastric cancer, pituitary adenomas, and rhabdomyosarcomas .
Molecular Structure Analysis
The molecular structure of “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” is complex and involves several functional groups. The crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-met in complex with this compound has been studied .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : The compound has been synthesized as part of various pyrazole derivatives. For instance, it was obtained from the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine. Its structure was characterized using NMR, Mass, FTIR, and elemental analysis (Kasımoğulları & Arslan, 2010).
Applications in Chemistry
- Condensed Pyrazoles Synthesis : Used as a precursor in cross-coupling reactions with various alkynes to create different condensed pyrazoles, demonstrating its utility in complex organic synthesis (Arbačiauskienė et al., 2011).
- X-Ray Powder Diffraction : An important intermediate in the synthesis of anticoagulant apixaban, with detailed X-ray powder diffraction data reported for this compound (Wang et al., 2017).
Exploring Chemical Properties
- Ionization Constants : The ionization constants of this compound and similar pyrazole carboxylic acids have been determined in different ethanol-water mixtures, highlighting its chemical behavior in various solvents (Alkan et al., 2009).
Synthesis of Derivatives
- Synthesis of Acylamides : Demonstrating its versatility, this compound has been used in the synthesis of acylamides with substituted thiadiazoles, indicating potential applications in agricultural chemistry (Yue et al., 2010).
- Crystal Structures of Derivatives : The crystal structures of N-substituted pyrazolines derived from this compound have been studied, providing insight into its potential for creating structurally diverse molecules (Loh et al., 2013).
Nonlinear Optical Materials
- Optical Nonlinearity Studies : Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates derived from this compound have been synthesized and studied for their nonlinear optical properties, making them candidates for optical limiting applications (Chandrakantha et al., 2013).
Safety And Hazards
Orientations Futures
The compound “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” has been advanced into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles . Future research may focus on further understanding its mechanism of action and potential applications in cancer treatment .
Propriétés
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-2-18-10-7-15(14-11(10)12(16)17)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRVFNZBVRWBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

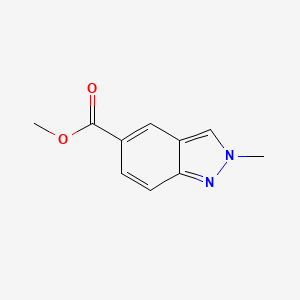
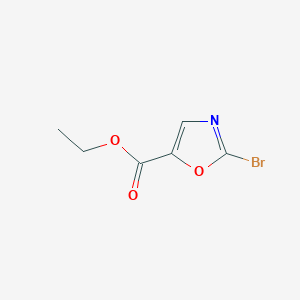

![N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B1415185.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)
![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1415187.png)


![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)
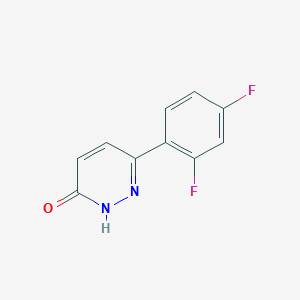
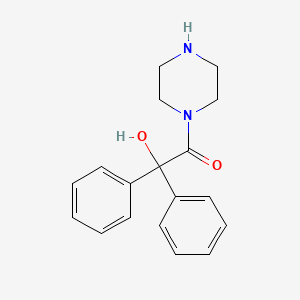
![[2-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1415198.png)
